1-[5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one
Description
The compound 1-[5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one is a substituted dihydrofuran derivative featuring an ethanone (acetyl) group at the 3-position of the heterocyclic ring. The dihydrofuran core is further functionalized with a dipropylamino group at the 5-position and methyl groups at the 2- and 4-positions.
Properties
CAS No. |
88557-00-0 |
|---|---|
Molecular Formula |
C14H25NO2 |
Molecular Weight |
239.35 g/mol |
IUPAC Name |
1-[2-(dipropylamino)-3,5-dimethyl-2,3-dihydrofuran-4-yl]ethanone |
InChI |
InChI=1S/C14H25NO2/c1-6-8-15(9-7-2)14-10(3)13(11(4)16)12(5)17-14/h10,14H,6-9H2,1-5H3 |
InChI Key |
IQXRKWLATNPESL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1C(C(=C(O1)C)C(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the dihydrofuran ring, followed by the introduction of the dipropylamino and dimethyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-(5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-(Dipropylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogues, their molecular properties, and synthesis methods:
Key Observations
The pyrazole-indole hybrid (5c) demonstrates how electron-withdrawing groups (e.g., 4-chlorophenyl) enhance antibacterial activity, suggesting that substituent choice in the target compound could modulate bioactivity . DMAF highlights the utility of furan-based ethanones as intermediates in green chemistry, though its dihydroxyethyl side chain contrasts with the target’s alkylamino group .
Synthetic Strategies Cyclization reactions (e.g., pyrazole formation via hydrazine hydrate ) and catalytic methods (e.g., retro-aldol condensation ) are common for similar compounds. The target compound may require tailored conditions to accommodate its dipropylamino group.
Physicochemical Properties The target compound’s calculated molecular weight (~251.37) exceeds that of simpler dihydrofuran analogs (e.g., 202.25 for CAS 13463-61-1 ), likely due to its additional alkyl substituents. Hydroxyacetophenones (e.g., CAS 63411-87-0 ) exhibit lower molecular weights but share the ethanone motif, emphasizing the role of the dihydrofuran core in modulating solubility and stability.
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